molecular formula C20H14ClNO5 B3514002 4-(2-chloro-6-nitrophenoxy)benzyl benzoate

4-(2-chloro-6-nitrophenoxy)benzyl benzoate

Cat. No.: B3514002
M. Wt: 383.8 g/mol
InChI Key: MGWZGFCPNXJJSH-UHFFFAOYSA-N
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Description

“4-(2-chloro-6-nitrophenoxy)benzyl benzoate” is a complex organic compound. It contains a benzyl benzoate moiety, which is a benzene ring attached to a benzoate ester, and a 2-chloro-6-nitrophenoxy group, which is a phenol with a chlorine atom and a nitro group attached, and an ether linkage .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps. One possible route could be the nitration of phenol to introduce the nitro group, followed by chlorination to introduce the chlorine atom . The resulting 2-chloro-6-nitrophenol could then be reacted with benzyl benzoate under suitable conditions to form the ether linkage .


Molecular Structure Analysis

The molecular structure of “this compound” is quite complex. It includes a benzene ring, a benzoate ester, and a 2-chloro-6-nitrophenoxy group . The presence of these functional groups gives the molecule its unique chemical properties.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the reaction conditions and the reagents used. For instance, the nitro group could be reduced to an amine, or the chlorine atom could be replaced by other groups in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the benzene ring could contribute to its stability and resistance to reaction .

Safety and Hazards

While specific safety and hazard data for “4-(2-chloro-6-nitrophenoxy)benzyl benzoate” is not available, it’s important to handle all chemicals with care. Personal protective equipment should be used as required, and adequate ventilation should be ensured .

Properties

IUPAC Name

[4-(2-chloro-6-nitrophenoxy)phenyl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO5/c21-17-7-4-8-18(22(24)25)19(17)27-16-11-9-14(10-12-16)13-26-20(23)15-5-2-1-3-6-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWZGFCPNXJJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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